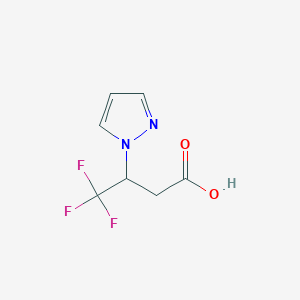

Acide 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoïque

Vue d'ensemble

Description

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités antileishmaniennes et antimalariennes

Acide 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoïque : a été étudié pour son potentiel dans le traitement des maladies tropicales. Les composés portant un pyrazole comme celui-ci ont montré des activités antileishmaniennes et antimalariennes puissantes . Plus précisément, des dérivés de ce composé ont été synthétisés et évalués contre Leishmania aethiopica et Plasmodium berghei, révélant des résultats prometteurs qui suggèrent un potentiel pour le développement de nouveaux agents thérapeutiques .

Synthèse de produits pharmaceutiques fluorés

La présence d'atomes de fluor dans les composés pharmaceutiques améliore souvent leur activité biologique. Le groupe trifluoro dans l'This compound en fait un élément de construction précieux pour la synthèse de médicaments fluorés . Ces médicaments peuvent avoir des applications allant des traitements anticancéreux aux traitements antifongiques, mettant en évidence la polyvalence du composé dans la conception de médicaments .

Développement de matériaux luminescents

Ce composé a été utilisé dans la synthèse de matériaux luminescents. Plus précisément, il sert de ligand pour les complexes de lanthanides, qui sont connus pour leur forte luminescence . La capacité du ligand à transférer efficacement l'énergie vers l'ion métallique le rend approprié pour la création de matériaux pour les dispositifs optiques et les capteurs .

Chimie de coordination et assemblages supramoléculaires

En raison de ses caractéristiques structurales, l'This compound peut agir comme un ligand en chimie de coordination, formant des complexes avec divers métaux . Ces complexes peuvent être utilisés pour construire des assemblages supramoléculaires avec des applications potentielles en catalyse, en reconnaissance moléculaire et en science des matériaux .

Synthèse de produits chimiques agricoles

Les dérivés du composé ont été utilisés dans la synthèse de produits chimiques agricoles, tels que les herbicides et les pesticides . Le groupe trifluorométhyle en particulier est un fragment commun dans les produits agrochimiques en raison de sa stabilité et de sa bioactivité .

Recherche sur les agents antimicrobiens

La recherche a également exploré l'utilisation de dérivés de l'This compound comme agents antimicrobiens. Ces études ont conduit au développement de nouveaux composés ayant des propriétés antibactériennes et antifongiques, qui pourraient être utilisés pour lutter contre les souches résistantes de microbes .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other compounds with a similar structure .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The compound’s molecular weight (20814) and formula (C7H7F3N2O2) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to have potent antipromastigote activity .

Action Environment

Similar compounds have been found to be stable under a variety of conditions .

Analyse Biochimique

Biochemical Properties

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, potentially inhibiting their activity . The trifluoromethyl group in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid enhances its binding affinity to these enzymes, leading to more effective inhibition. Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

The effects of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Furthermore, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can alter gene expression by interacting with transcription factors and other regulatory proteins . This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach its targets . Once inside the cell, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of normal cellular processes . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The trifluoromethyl group in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can also affect its metabolic stability, making it more resistant to degradation .

Transport and Distribution

The transport and distribution of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . The binding of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to plasma proteins can also influence its distribution and bioavailability . Understanding the transport and distribution mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can affect its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal can direct 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting cellular metabolism .

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYZQFSKQZWVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

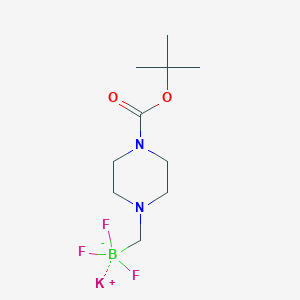

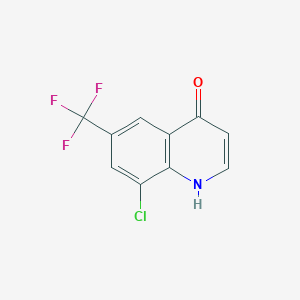

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1454329.png)

![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)

![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)